L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine
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Overview
Description
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine is a pentapeptide composed of five amino acids: proline, leucine, alanine, serine, and serine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with modified sequences.
Scientific Research Applications
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating diseases and conditions.
Industry: Utilized in the development of peptide-based products and technologies.
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine can be compared to other similar peptides, such as:
L-Prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-phenylalanyl-L-leucyl-L-seryl-L-histidine: Another peptide with a different sequence and potential biological activities.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A complex peptide with a longer sequence and different properties.
The uniqueness of this compound lies in its specific sequence and the resulting biological activities, which can be distinct from those of other peptides.
Properties
CAS No. |
654067-76-2 |
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Molecular Formula |
C20H35N5O8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H35N5O8/c1-10(2)7-13(23-17(29)12-5-4-6-21-12)18(30)22-11(3)16(28)24-14(8-26)19(31)25-15(9-27)20(32)33/h10-15,21,26-27H,4-9H2,1-3H3,(H,22,30)(H,23,29)(H,24,28)(H,25,31)(H,32,33)/t11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
BOXBRRPHVSOWLS-YTFOTSKYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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